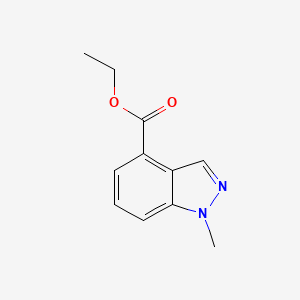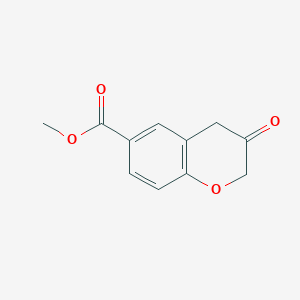
1-Chloronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloronaphthalene-2-carboxylic acid is an aromatic compound derived from naphthalene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:
Chlorination of Naphthalene: Direct chlorination of naphthalene followed by carboxylation can yield this compound. This process involves the substitution of a hydrogen atom with a chlorine atom and subsequent introduction of a carboxylic acid group.
Oxidation of 1-Chloronaphthalene: Oxidizing 1-chloronaphthalene using strong oxidizing agents like potassium permanganate (KMnO4) can produce this compound.
Grignard Reagent Method: Reacting 1-chloronaphthalene with a Grignard reagent followed by carbonation and acidification can also lead to the formation of this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce chlorinated quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products:
Oxidation Products: Chlorinated quinones.
Reduction Products: Chloronaphthyl alcohols, chloronaphthyl aldehydes.
Substitution Products: Various substituted naphthalenes
Scientific Research Applications
1-Chloronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, including oxidative stress and inflammatory responses, contributing to its biological activities
Comparison with Similar Compounds
1-Chloronaphthalene-2-carboxylic acid can be compared with other chlorinated naphthalenes:
1-Chloronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.
1,4-Dichloronaphthalene: Contains two chlorine atoms, resulting in distinct reactivity and applications
Properties
Molecular Formula |
C11H7ClO2 |
|---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
1-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) |
InChI Key |
CPIQIFZUPSNWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





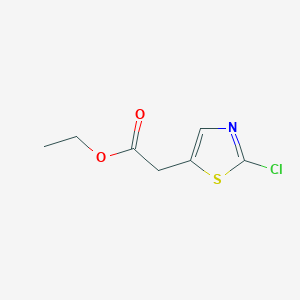
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
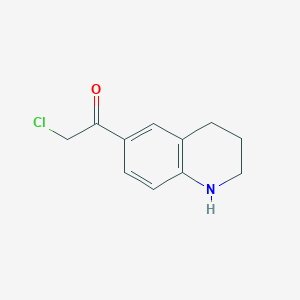
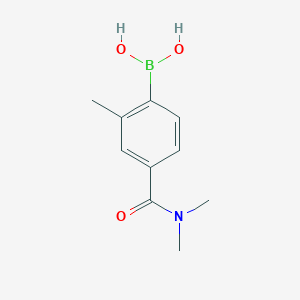

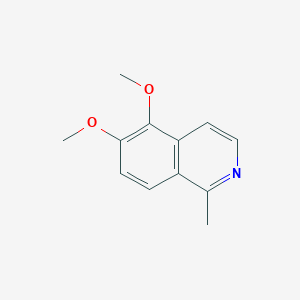


![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
